4-Ethoxy-2-methylphenylboronic acid
Overview
Description
4-Ethoxy-2-methylphenylboronic acid is a chemical compound with the molecular formula C9H13BO3 . It is also known by other names such as (4-Ethoxy-2-methylphenyl)boronic acid, (4-Ethoxy-2-methylphenyl)borsäure, and Acide (4-éthoxy-2-méthylphényl)boronique .
Synthesis Analysis
The synthesis of this compound often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, including boronic acids .Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, thirteen hydrogen atoms, one boron atom, and three oxygen atoms . The average mass of the molecule is 180.009 Da, and the monoisotopic mass is 180.095779 Da .Chemical Reactions Analysis
This compound is often used in Suzuki–Miyaura cross-coupling reactions . It participates in the transmetalation process, where it acts as a formally nucleophilic organic group transferred from boron to palladium .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 180.01 g/mol . Its melting point ranges from 163 to 168 °C .Scientific Research Applications
Supramolecular Assemblies
4-Ethoxy-2-methylphenylboronic acid and related boronic acids are used in the design and synthesis of supramolecular assemblies. These assemblies have been observed due to the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 groups (Pedireddi & Seethalekshmi, 2004).
Catalytic Applications
Boronic acids, including derivatives like this compound, are utilized in catalytic activities such as oxidative hydroxylation of phenylboronic acid to phenol. This process involves the use of nanocomposites as catalysts and is crucial in various chemical reactions (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).
Enantioselective Recognition
In the field of chiral recognition and sensor technology, this compound-related compounds are employed. These compounds, such as 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene, derived from 4-methoxy-2-methylphenylboronic acid, demonstrate enantioselective recognition capabilities, crucial in detecting a range of chiral amines (Ghosn & Wolf, 2011).
Boron-Nitrogen Heterocycle Formation
This compound and its analogs participate in the rapid formation of boron-nitrogen heterocycles in neutral aqueous solutions. This reaction is significant for bioorthogonal coupling reactions, which are essential in biological and chemical research (Dilek, Lei, Mukherjee, & Bane, 2015).
Crystal Structure Analysis
Research on the crystal structures of ortho-alkoxyphenylboronic acids, which include compounds similar to this compound, has been conducted. These studies aim to design novel boronic acids with monomeric structures, useful in crystal engineering and the study of molecular interactions (Cyrański et al., 2012).
Fluorescence Quenching Studies
This compound derivatives have been studied for their fluorescence quenching properties. This research is crucial for understanding the photophysical properties of boronic acid derivatives and their potential applications in fluorescence-based sensors (Geethanjali, Nagaraja, & Melavanki, 2015).
Mechanism of Action
Target of Action
The primary target of 4-Ethoxy-2-methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the organoboron group from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
Boronic acids are generally known for their stability, mild reaction conditions, and environmental benignity , which could potentially impact their bioavailability.
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . On a cellular level, the effects would depend on the specific context of the reaction and the compounds involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is likely to be mobile in the environment due to its water solubility . Additionally, storage conditions can impact its stability, with recommendations for storage in a cool, dry, well-ventilated area .
Safety and Hazards
4-Ethoxy-2-methylphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and ingestion . Personal protective equipment, including gloves and eye protection, should be worn when handling this substance .
Future Directions
Biochemical Analysis
Biochemical Properties
Boronic acids and their esters, including 4-Ethoxy-2-methylphenylboronic acid, are known to be involved in Suzuki–Miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron compounds to a metal catalyst .
Cellular Effects
Boronic acids and their esters are known to have various effects on cells depending on their specific structures and properties .
Molecular Mechanism
In the context of Suzuki–Miyaura cross-coupling, organoboron compounds like this compound undergo transmetalation, where they are transferred from boron to a metal catalyst .
Temporal Effects in Laboratory Settings
Boronic acids and their esters are generally known to be marginally stable in water .
Metabolic Pathways
Organoboron compounds are known to be involved in various metabolic processes, particularly in the context of Suzuki–Miyaura cross-coupling .
Properties
IUPAC Name |
(4-ethoxy-2-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-13-8-4-5-9(10(11)12)7(2)6-8/h4-6,11-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEQXBKSJCOKJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584410 | |
Record name | (4-Ethoxy-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313545-31-2 | |
Record name | (4-Ethoxy-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxy-2-methylphenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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